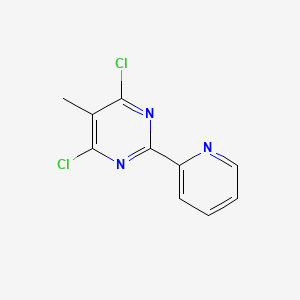

Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)-

説明

Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)- is a type of pyrimidine derivative. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . The molecular formula of this compound is C5H4Cl2N2S and it has a molecular weight of 195.070 .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with organolithium reagents. For example, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It’s important to note that the structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 195.070 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Antibacterial Properties

Pyrimidines, including our compound of interest, have been investigated for their antibacterial effects. Researchers have explored their ability to inhibit bacterial growth and combat infections. The compound’s unique structure may offer advantages in targeting specific bacterial strains or mechanisms .

Antiviral Activity

The antiviral potential of pyrimidines has attracted attention. By interfering with viral replication or entry, these compounds could serve as promising candidates for antiviral drug development. Further studies are needed to assess the efficacy of our compound against specific viruses .

Antifungal Applications

Fungal infections remain a global health concern. Pyrimidines, including 4,6-dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine, have been explored for their antifungal properties. Investigating their mechanisms of action and specificity could lead to novel antifungal therapies .

Antituberculosis Potential

Tuberculosis (TB) is a major infectious disease. Some pyrimidines exhibit activity against Mycobacterium tuberculosis, the causative agent of TB. Our compound might contribute to the development of new antitubercular drugs .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Pyrimidines have been studied for their anti-inflammatory effects. They can modulate key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. Our compound may hold promise in managing inflammatory conditions .

Structure–Activity Relationships (SARs)

Understanding the SARs of pyrimidines is essential for drug design. Researchers have explored how specific substitutions affect pharmacological properties. Detailed SAR analysis can guide the synthesis of novel analogs with enhanced activities and reduced toxicity .

Synthetic Methods

Numerous synthetic routes exist for pyrimidine derivatives. Researchers have developed methods to access 4,6-dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine. These approaches enable efficient production and facilitate further exploration .

将来の方向性

The future directions in the research and development of pyrimidine derivatives are vast. There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . This opens up possibilities for the development of new drugs and therapies.

作用機序

Target of Action

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in cellular signaling .

Mode of Action

It’s known that pyrimidine derivatives can undergo various chemical reactions, such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This reaction is facilitated by a transition metal catalyst and involves the transfer of organic groups from boron to palladium .

Biochemical Pathways

For instance, they can participate in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Result of Action

It’s known that pyrimidine derivatives can undergo various chemical reactions, leading to the formation of new compounds . These new compounds can have different biological activities, potentially leading to various cellular effects.

特性

IUPAC Name |

4,6-dichloro-5-methyl-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c1-6-8(11)14-10(15-9(6)12)7-4-2-3-5-13-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQVGLLABJUKGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C2=CC=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476629 | |

| Record name | Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)- | |

CAS RN |

10198-77-3 | |

| Record name | Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3045040.png)

![Benzenamine, 4-[(4-pyridinylthio)methyl]-](/img/structure/B3045048.png)